Naphthalen-1,4-imine,1,2,3,4-tetrahydro-
Overview
Description
Naphthalen-1,4-imine,1,2,3,4-tetrahydro- is a heterocyclic organic compound with the molecular formula C10H11N It is a derivative of naphthalene, where the imine group is located at the 1,4-positions and the compound is partially hydrogenated at the 1,2,3,4-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1,4-imine,1,2,3,4-tetrahydro- typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of naphthalene in the presence of an imine precursor. The reaction is usually carried out under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) .
Industrial Production Methods
Industrial production of Naphthalen-1,4-imine,1,2,3,4-tetrahydro- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient hydrogenation and imine formation. The use of high-pressure hydrogen gas and robust catalysts ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1,4-imine,1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalen-1,4-dione derivatives.
Reduction: Further reduction can lead to fully hydrogenated naphthalene derivatives.
Substitution: The imine group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C or PtO2.
Substitution: Nucleophiles such as amines, alcohols, and thiols under mild conditions.
Major Products
Oxidation: Naphthalen-1,4-dione derivatives.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Various substituted naphthalen-1,4-imine derivatives.
Scientific Research Applications
Naphthalen-1,4-imine,1,2,3,4-tetrahydro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Naphthalen-1,4-imine,1,2,3,4-tetrahydro- involves its interaction with molecular targets such as enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1,4-dione: An oxidized derivative with different reactivity and applications.
1,2,3,4-Tetrahydronaphthalene: A fully hydrogenated derivative with distinct chemical properties.
Naphthalen-1,4-diamine: A diamine derivative with unique applications in polymer chemistry.
Uniqueness
Naphthalen-1,4-imine,1,2,3,4-tetrahydro- is unique due to its partially hydrogenated structure and the presence of an imine group.
Properties
IUPAC Name |
11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-4,9-11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZUAZULBPRFAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CC=CC=C3C1N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90966065 | |
Record name | 1,2,3,4-Tetrahydro-1,4-epiminonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90966065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5176-30-7 | |
Record name | Naphthalen-1,4-imine, 1,2,3,4-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005176307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4-Tetrahydro-1,4-epiminonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90966065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-azatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using the retro-Diels-Alder reaction for isoindole synthesis compared to other methods?
A1: The retro-Diels-Alder reaction of 1,2,3,4-tetrahydro-1,4-epiminonaphthalene offers several advantages for isoindole synthesis:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.